CU-3 Exhibits 13- to 42-Fold Higher Potency for DGKα Than Semiselective Inhibitors R59022 and R59949
In a comparative biochemical assay using purified DGKα, CU-3 demonstrated an IC50 of 0.6 µM [1]. In contrast, the commonly used semiselective inhibitors R59022 and R59949 exhibited IC50 values of ~25 µM and 18 µM, respectively [1]. This represents a 42-fold and 30-fold increase in potency for CU-3 over R59022 and R59949, respectively.
| Evidence Dimension | IC50 (µM) for DGKα inhibition |
|---|---|
| Target Compound Data | 0.6 µM |
| Comparator Or Baseline | R59022: ~25 µM; R59949: 18 µM |
| Quantified Difference | CU-3 is ~42x more potent than R59022; ~30x more potent than R59949 |
| Conditions | In vitro biochemical DGK assay with purified enzyme |
Why This Matters
Superior potency allows for lower working concentrations, reducing off-target effects and compound consumption in cell-based assays.
- [1] Liu K, Kunii N, Sakuma M, et al. A novel diacylglycerol kinase α-selective inhibitor, CU-3, induces cancer cell apoptosis and enhances immune response. J Lipid Res. 2016;57(3):368-379. View Source
